molecular formula C23H21F2N3O4S2 B2803848 N-(4-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-82-3

N-(4-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2803848
CAS No.: 851781-82-3
M. Wt: 505.55
InChI Key: XSYQSQGDSLYJMV-UHFFFAOYSA-N
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Description

N-(4-(5-(3-Fluorophenyl)-1-((4-Fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a dihydropyrazole core substituted with fluorophenyl and sulfonyl groups. Its structure features:

  • 3-Fluorophenyl substituent: Attached to the pyrazole C5 position, enhancing lipophilicity and influencing receptor binding.
  • 4-Fluorophenylsulfonyl group: At the N1 position, modulating electronic properties and metabolic stability.
  • Ethanesulfonamide moiety: Linked to the para-position of the phenyl ring, enhancing solubility and serving as a hydrogen-bond donor/acceptor.

While the provided evidence lacks specific data on this compound, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to sulfonamide and fluorinated aromatic motifs .

Properties

IUPAC Name

N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-10-6-16(7-11-20)22-15-23(17-4-3-5-19(25)14-17)28(26-22)34(31,32)21-12-8-18(24)9-13-21/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYQSQGDSLYJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound shares a dihydropyrazole-sulfonamide scaffold with several analogs. Key differences lie in substituent patterns, which critically influence physicochemical and pharmacological properties.

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound - 3-Fluorophenyl (C5) Not provided Not provided Dual fluorination (3-FPh, 4-FPh-SO₂), ethanesulfonamide N/A
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide - 3-Chlorophenylsulfonyl (N1), 2-Fluorophenyl (C5) Calculated: ~515.0 Not provided Chlorine at sulfonyl phenyl (meta), fluorine at C5 phenyl (ortho)
4p () - 4-Methoxybenzenesulfonamide 589.11 (M+Na) 72.0–72.7 Methoxy group enhances solubility; trifluoromethyl at pyrano-pyrazole
4q () - 4-(Trifluoromethyl)benzenesulfonamide 627.09 (M+Na) 153.7–154.1 Strong electron-withdrawing CF₃ group; higher thermal stability
Example 56 () - Isopropylbenzenesulfonamide 603.0 (M++1) 252–255 Chromen-4-one and pyrazolo[3,4-d]pyrimidine core; dual fluorination
Key Observations:
  • Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound may improve metabolic stability compared to the 3-chlorophenyl analog (), as C-F bonds are less prone to oxidative degradation than C-Cl .
  • Sulfonamide Diversity : Ethanesulfonamide in the target compound likely offers better aqueous solubility than bulky aryl sulfonamides (e.g., 4q, 4p) but may exhibit weaker target affinity due to reduced π-π stacking .

Spectral and Crystallographic Data

  • NMR Trends : Aromatic protons in the target compound’s 3-fluorophenyl group would resonate at δ ~7.1–7.4 ppm (similar to ), while the ethanesulfonamide methylene protons appear at δ ~3.0–3.5 ppm .
  • Crystallography : Analogs in –9 were resolved using SHELXL (R factor = 0.056), indicating the feasibility of single-crystal studies for the target compound .

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